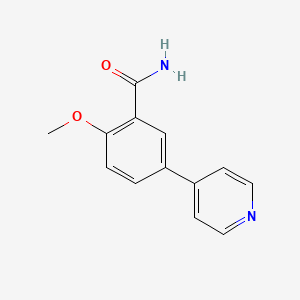

2-methoxy-5-pyridin-4-ylbenzamide

Description

Contextualization within Benzamide (B126) Medicinal Chemistry

The benzamide functional group, characterized by a benzene (B151609) ring attached to an amide, is a cornerstone in drug discovery and development. mdpi.commdpi.com Historically, substituted benzamides have given rise to a diverse array of therapeutic agents with applications spanning antipsychotics, antiemetics, and more recently, targeted cancer therapies. mdpi.com The chemical versatility of the benzamide scaffold allows for fine-tuning of its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.commdpi.com The amide bond itself is a critical pharmacophoric element, capable of participating in hydrogen bonding, a key interaction for high-affinity binding to proteins. mdpi.com

Rationale for Scholarly Investigation of 2-methoxy-5-pyridin-4-ylbenzamide

The rationale for the focused investigation of this compound stems from the strategic combination of three key structural motifs: the benzamide core, a methoxy (B1213986) group, and a pyridine (B92270) ring. The pyridine ring, a bioisostere of a phenyl group, is a common feature in many biologically active compounds and can significantly influence a molecule's properties. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, potentially enhancing solubility and target engagement.

The methoxy group, an electron-donating substituent, can modulate the electronic properties of the benzamide ring system and influence metabolic stability. nih.gov The specific placement of the pyridine-4-yl group at the 5-position of the 2-methoxybenzamide (B150088) core creates a unique spatial arrangement of these functional groups, suggesting a potential for novel interactions with biological targets. Research into structurally related compounds containing both benzamide and pyridine moieties has pointed towards their potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Therefore, the investigation of this compound is driven by the hypothesis that this specific molecular architecture could yield a compound with valuable pharmacological properties, potentially as a kinase inhibitor.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is in its nascent stages. While extensive research exists on the broader classes of benzamides and pyridinyl-containing compounds, dedicated studies on this specific molecule are not widely published in the public domain. The available information primarily consists of its chemical structure and basic properties, listed in chemical supplier catalogs and compound databases.

A significant gap exists in the peer-reviewed literature regarding the synthesis, comprehensive biological evaluation, and mechanism of action of this compound. There is a lack of published data on its potential biological targets, its efficacy in cellular or animal models, and its structure-activity relationships. This scarcity of specific research data presents both a challenge and an opportunity for the scientific community to explore the therapeutic potential of this novel chemical entity.

Objectives and Scope of Academic Inquiry

The primary objectives of the academic inquiry into this compound are to systematically characterize its chemical and biological properties. The scope of this investigation would logically encompass the following areas:

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce high-purity this compound. This would be followed by its complete analytical characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Initial screening of the compound against a panel of biological targets, with a particular focus on protein kinases, given the known activities of related compounds.

Pharmacological Evaluation: Should initial screening yield promising results, further pharmacological studies would be necessary to determine its potency (e.g., IC50 values), selectivity, and mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs of this compound to understand how structural modifications impact its biological activity. This would provide crucial information for the rational design of more potent and selective compounds.

The overarching goal of this academic pursuit is to ascertain whether this compound or its derivatives represent a viable starting point for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-3-2-10(8-11(12)13(14)16)9-4-6-15-7-5-9/h2-8H,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYUQXQAUUYZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-methoxy-5-pyridin-4-ylbenzamide

The construction of this compound is a multi-step process that hinges on the successful formation of its core biphenyl-like structure, followed by the creation of the amide functional group.

The primary precursor for the target compound is 2-methoxy-5-(pyridin-4-yl)benzoic acid . The key strategic bond formation in synthesizing this precursor is the carbon-carbon bond between the benzene (B151609) and pyridine (B92270) rings. The most prominent and versatile method for achieving this is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov

This pathway typically involves the coupling of a pyridine-based boronic acid or ester with a halogenated benzoic acid derivative. A common route would be the reaction of 5-bromo-2-methoxybenzoic acid with pyridine-4-boronic acid . The synthesis of heteroarylpyrimidine derivatives through analogous Suzuki reactions, such as coupling 5-bromopyrimidine (B23866) with boronic acids, has been well-documented, establishing a reliable template for this type of transformation. rsc.orgworktribe.com

The synthesis of the required 5-bromo-2-methoxybenzoic acid precursor itself starts from commercially available materials, such as 2-methoxybenzoic acid, which undergoes electrophilic bromination to install the bromine atom at the 5-position, para to the activating methoxy (B1213986) group.

An alternative, though less common, approach involves functionalizing the pyridine ring first. For instance, a pre-functionalized pyridine, like a 2-halopyridine, can be coupled with an appropriate boronic acid derivative of the benzoic acid moiety. researchgate.net

Once the precursor, 2-methoxy-5-(pyridin-4-yl)benzoic acid, is secured, the final step is the formation of the primary amide. This transformation is a cornerstone of organic synthesis, with a vast array of available methods. researchgate.net

The most general and widely practiced approach involves the activation of the carboxylic acid group, followed by reaction with an ammonia (B1221849) source. researchgate.net Common coupling agents used for this purpose include carbodiimides like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). smolecule.comresearchgate.net

Recent innovations in amide bond formation aim to develop more environmentally friendly and efficient "green" methods. rsc.org These include:

Solvent-Free Synthesis : The use of methoxysilanes, such as tetramethoxysilane, as coupling agents allows for the direct reaction of carboxylic acids and amines under solvent-free conditions. researchgate.net

Thioester Intermediates : Nature-inspired methods that proceed via the in-situ formation of a thioester intermediate from the carboxylic acid using a simple dithiocarbamate (B8719985) have been developed. This "one-pot" process avoids traditional, often wasteful, coupling reagents. rsc.org

These techniques represent a shift towards more sustainable and atom-economical processes for the synthesis of this compound and its derivatives.

For research-scale synthesis, optimizing the yield and purity of the Suzuki-Miyaura coupling reaction is critical. Key parameters that are frequently adjusted include the catalyst, base, solvent, and temperature.

The choice of palladium catalyst and its associated ligand is paramount. While initial studies might use classical catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern approaches often employ more robust and active systems. researchgate.net Air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts, such as [Pd(IPr)(cin)Cl], have shown exceptional reactivity for coupling pyridyl substrates. organic-chemistry.org Similarly, catalyst systems based on biarylphosphine ligands like SPhos and XPhos can promote rapid reactions even at room temperature, which is particularly useful for substrates prone to decomposition. acs.org

The selection of the base and solvent system is also crucial. A variety of bases can be used, with inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common. organic-chemistry.orgacs.org The solvent is typically an ether-based solvent like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often with the addition of water. nih.govorganic-chemistry.org Optimization studies have fine-tuned the ratios and specific combinations to maximize reaction efficiency. For example, a system using Cs₂CO₃ in dioxane with a small amount of added water at 60 °C has been identified as highly effective for certain pyridyl couplings. organic-chemistry.org

Table 1: Example Parameters for Optimizing Suzuki-Miyaura Coupling for Pyridyl Synthesis

| Parameter | Variation | Purpose/Observation | Source(s) |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Effective for coupling heteroaryl boronic esters. | nih.gov |

| [Pd(IPr)(cin)Cl] | Air- and moisture-stable Pd-NHC precatalyst with high reactivity. | organic-chemistry.org | |

| SPhos/XPhos-based | Allows for fast reactions, sometimes at room temperature. | acs.org | |

| Base | Na₂CO₃ / K₂CO₃ | Standard inorganic bases used in ethanol (B145695) or dioxane. | researchgate.net |

| K₃PO₄ | Often used in aqueous/organic solvent mixtures. | acs.org | |

| Cs₂CO₃ | Stronger base, can enhance reaction rates. | organic-chemistry.org | |

| Solvent | 1,4-Dioxane / H₂O | Common solvent system for Suzuki reactions. | nih.govorganic-chemistry.org |

| Ethanol | Used in some protocols, particularly with carbonate bases. | researchgate.net | |

| THF / H₂O | Alternative ether-based solvent system. | acs.org | |

| Temperature | Room Temp to 100 °C | Dependent on catalyst activity and substrate stability. | nih.govacs.org |

Design and Synthesis of Analogs and Structural Derivatives

To explore the structure-activity relationship of this compound, chemists design and synthesize a variety of analogs by systematically modifying different parts of the molecule.

The primary amide group (-CONH₂) offers a straightforward handle for derivatization. The two hydrogen atoms on the nitrogen can be replaced with a wide range of substituents to produce secondary or tertiary amides. This is typically achieved by coupling the 2-methoxy-5-(pyridin-4-yl)benzoic acid precursor with a primary or secondary amine instead of an ammonia source.

For example, research into related structures has shown the synthesis of N-heteroaryl amides, where the amide nitrogen is part of another aromatic ring system. A general procedure involves reacting the carboxylic acid with a substituted amine, like 5-amino-1,3,4-thiadiazole derivatives, in the presence of a coupling agent like HATU and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). researchgate.netnih.gov This strategy allows for the introduction of complex functionalities onto the benzamide (B126) nitrogen.

Table 2: Examples of Benzamide Moiety Modifications in Related Structures

| Starting Acid | Amine Reagent | Resulting Amide Derivative Class | Source(s) |

|---|---|---|---|

| Substituted Benzoic Acid | 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | nih.gov |

| Substituted Benzoic Acid | 2-aminopyridine | N-(pyridin-2-yl)benzamides | rsc.org |

| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Various Substituted Aromatic Acids | Amide derivatives of the starting amine | researchgate.net |

| Benzoyl isothiocyanate derived precursor | Hydrazine Hydrate | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | acs.org |

The pyridine ring is another key site for structural modification. There are two primary approaches to its diversification:

Replacing the Pyridine Ring : The pyridine-4-boronic acid used in the Suzuki coupling can be replaced with other heteroaryl boronic acids to generate different bi-heteroaryl scaffolds. For instance, using 5-pyrimidylboronic acid would yield the corresponding pyrimidine (B1678525) analog, 2-methoxy-5-(pyrimidin-5-yl)benzamide. rsc.orgworktribe.com This highlights the modularity of the Suzuki reaction in accessing a wide range of five- and six-membered heterocyclic analogs.

Modifying the Pyridine Ring : The pyridine ring itself can be substituted. Starting with a differently substituted pyridine boronic acid (e.g., 2-chloro-pyridine-4-boronic acid) would introduce substituents directly onto the pyridine moiety of the final product. Alternatively, post-synthetic modification of the pyridine ring is possible, though often more challenging. The synthesis of various 2-methoxypyridine (B126380) derivatives with different substituents at other positions demonstrates the feasibility of creating a library of such compounds. researchgate.net

Table 3: Examples of Pyridine Moiety Diversification

| Modification Strategy | Example Precursor(s) | Resulting Structural Motif | Source(s) |

|---|---|---|---|

| Heterocycle Replacement | 5-Bromo-2-methoxy-pyrimidine + Heteroaryl Boronic Acid | 2-Methoxy-5-heteroaryl-pyrimidine | rsc.orgworktribe.com |

| Heterocycle Replacement | Ethyl 2-chloropyridine-3-carboxylate + 4-methoxyphenylboronic acid | 2-(4-methoxyphenyl)pyridine core | researchgate.net |

| Pyridine Substitution | Chalcone precursors | Substituted 2-methoxy-3-cyanopyridines | researchgate.net |

| Fused Ring System | 2,3-Diaminopyridine + Benzaldehyde adduct | Imidazo[4,5-b]pyridine derivatives | nih.gov |

Exploration of Additional Functional Group Introduction

The introduction of further functional groups onto the this compound scaffold can be explored to modify its properties. The reactivity of the pyridine ring and the benzamide moiety allows for various transformations.

For instance, the pyridine nitrogen can be oxidized to an N-oxide, which can then facilitate further substitutions on the pyridine ring. Additionally, electrophilic aromatic substitution on the benzene ring could be possible, although the existing substituents will direct the position of any new group. The introduction of alkyl or halo groups can be achieved through various established methods. For example, C-H activation strategies on the pyridine ring or cross-coupling reactions with appropriate organometallic reagents could be employed to introduce alkyl groups. chemistrysteps.compatsnap.com Halogenation of the pyridine ring can be achieved using various halogenating agents, with the regioselectivity being influenced by the electronic nature of the pyridine ring. scribd.com

Table 1: Potential Functional Group Introductions on the Pyridine Moiety

| Functional Group | Reagents and Conditions (General Examples) | Potential Position of Introduction |

| N-Oxide | m-Chloroperoxybenzoic acid (mCPBA) | Pyridine Nitrogen |

| Alkyl | Grignard reagents with a suitable catalyst, or radical alkylation | C-2, C-3, C-5, or C-6 of the pyridine ring |

| Halogen (e.g., Br, Cl) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Positions ortho or meta to the existing substituent |

Stereoselective Synthetic Approaches for Enantiomers

The structure of this compound does not possess a traditional chiral center. However, the potential for atropisomerism exists due to hindered rotation around the C-C bond connecting the benzene and pyridine rings. Atropisomers are stereoisomers arising from restricted rotation about a single bond. nih.gov The existence and stability of such atropisomers would depend on the steric bulk of the substituents ortho to the biaryl linkage.

Should stable atropisomers exist, their stereoselective synthesis could be pursued through several strategies. One approach involves the use of a chiral catalyst in the Suzuki-Miyaura coupling step to favor the formation of one atropisomer over the other. researchgate.net Chiral phosphine (B1218219) ligands are often employed in such asymmetric cross-coupling reactions. researchgate.net Another strategy could involve the separation of the racemic mixture of atropisomers using chiral chromatography.

Furthermore, dynamic kinetic resolution could be employed, where a racemic mixture is converted into a single enantiomer through a process of racemization of the undesired enantiomer and selective reaction of the desired one. nih.gov

Table 2: General Strategies for Stereoselective Synthesis of Atropisomers

| Strategy | General Approach | Key Components |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the C-C bond formation. | Chiral phosphine ligands, chiral phosphoric acids. researchgate.net |

| Chiral Resolution | Separation of a racemic mixture of atropisomers. | Chiral stationary phase chromatography. |

| Dynamic Kinetic Resolution | Conversion of a racemate to a single enantiomer. | Racemization catalyst and a stereoselective reagent. nih.gov |

Advanced Synthetic Methodologies in Practice

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the synthetic process. Flow chemistry and the principles of green chemistry are at the forefront of these advancements.

Application of Flow Chemistry in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of this compound. The key Suzuki-Miyaura coupling step is particularly amenable to flow conditions. acsgcipr.orgmdpi.comacs.org

In a flow setup, reagents are pumped through a heated reactor containing a packed bed of a heterogeneous palladium catalyst. vapourtec.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, improved selectivity, and shorter reaction times compared to batch processing. acsgcipr.org The use of immobilized catalysts also simplifies product purification, as the catalyst is retained within the reactor. vapourtec.com

Table 3: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Coupling

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Typically hours | Can be reduced to minutes acsgcipr.org |

| Heat and Mass Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Scalability | Can be challenging | More straightforward to scale up |

| Catalyst Separation | Requires a separate purification step | Catalyst is contained, simplifying workup vapourtec.com |

| Safety | Handling of large volumes of flammable solvents | Smaller reaction volumes at any given time, enhanced safety |

A plausible flow synthesis of the intermediate 2-methoxy-5-(pyridin-4-yl)benzoic acid would involve pumping a solution of 2-bromo-5-methoxybenzoic acid and 4-pyridylboronic acid, along with a base, through a heated column packed with a supported palladium catalyst. mdpi.comvapourtec.com

Principles of Green Chemistry in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orged.gov These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green chemistry metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor can be used to evaluate the "greenness" of a synthetic route. acs.orgwhiterose.ac.ukmdpi.com For the synthesis of this compound, several green considerations can be made:

Catalysis: Utilizing a highly efficient and recyclable palladium catalyst for the Suzuki-Miyaura coupling minimizes waste. nih.gov

Solvent Selection: Replacing hazardous solvents like DMF or NMP with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key improvement. nih.gov Aqueous Suzuki couplings are well-documented. nih.gov

Amide Formation: The direct amidation of the carboxylic acid intermediate with ammonia avoids the use of stoichiometric activating agents, which generate significant waste. quora.com Catalytic methods for amidation, for instance, using boric acid, further enhance the greenness of this step. researchgate.net

Table 4: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of a recyclable heterogeneous palladium catalyst for the Suzuki-Miyaura reaction. nih.gov |

| Safer Solvents | Employing water or bio-based solvents for the coupling and amidation steps. nih.gov |

| Atom Economy | Direct amidation of the carboxylic acid to maximize the incorporation of reactant atoms into the final product. quora.com |

| Energy Efficiency | Utilizing flow chemistry can lead to lower energy consumption due to shorter reaction times and better heat transfer. acsgcipr.org |

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Further research and publication in peer-reviewed scientific journals are necessary to provide the data required to populate these areas of study for 2-methoxy-5-pyridin-4-ylbenzamide.

Reactivity Prediction and Mechanistic Insights

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), would be necessary to predict the reactivity of this compound. Such studies would identify the most likely sites for metabolic attack, potential degradation pathways, and provide insights into its chemical stability. The electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), would be key to understanding its reactivity. At present, no such specific mechanistic insights or reactivity predictions for this compound have been reported in peer-reviewed literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool for identifying new compounds with the potential to interact with a specific biological target. This involves defining the essential three-dimensional arrangement of chemical features that a molecule must possess to elicit a biological response.

Generation of Target-Specific Pharmacophore Models

To generate a target-specific pharmacophore model for this compound, one would first need to identify its biological target. Based on the interactions of known active ligands with this target, a pharmacophore model could be constructed, highlighting key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model would serve as a 3D query for virtual screening.

In Silico Screening for Novel Scaffolds and Hit Identification

Once a pharmacophore model is established, it can be used to screen large chemical databases virtually. This process, known as in silico screening, can identify novel molecular scaffolds that match the pharmacophore and are therefore likely to bind to the same target. This is a cost-effective method for identifying promising new lead compounds. Without a known biological target and associated pharmacophore model for this compound, this type of analysis remains speculative.

In Silico ADME Prediction for Research Prioritization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. In silico models are widely used to assess the "drug-likeness" of a compound and to prioritize candidates for further development.

Prediction of Absorption and Distribution Parameters (e.g., Caco-2 permeability, plasma protein binding)

Predictive models for absorption often utilize parameters like Caco-2 cell permeability. nih.govnih.gov The Caco-2 cell line is a well-established in vitro model for the human intestinal mucosa. nih.gov In silico tools can estimate a compound's Caco-2 permeability based on its physicochemical properties. Similarly, the extent of plasma protein binding (PPB) can be predicted, which is crucial as only the unbound fraction of a drug is typically active. nih.gov

Table 1: Predicted In Silico Absorption and Distribution Parameters for this compound

| Parameter | Predicted Value | Method/Software |

| Caco-2 Permeability (logPapp) | Data not available | N/A |

| Plasma Protein Binding (%) | Data not available | N/A |

| Blood-Brain Barrier Permeability | Data not available | N/A |

Note: Specific predicted values for this compound are not available in the public domain. The table structure is provided for illustrative purposes.

Assessment of Metabolic Stability in Predictive Models

Table 2: Predicted In Silico Metabolic Stability for this compound

| Parameter | Prediction | Predictive Model |

| Intrinsic Clearance (CLint) | Data not available | N/A |

| Half-life (t1/2) in Liver Microsomes | Data not available | N/A |

| Major Metabolites | Data not available | N/A |

Note: Specific predicted values for this compound are not available in the public domain. The table structure is provided for illustrative purposes.

Theoretical Blood-Brain Barrier Penetration Propensity

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. frontiersin.org In silico models are frequently utilized in the early stages of drug discovery to predict the BBB penetration potential of novel molecules, thereby saving considerable time and resources. eurekaselect.com These predictive models are built upon large datasets of compounds with experimentally determined BBB permeability and employ a variety of molecular descriptors. frontiersin.orgacs.org

Commonly used descriptors for predicting BBB penetration include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. acs.orgmdpi.com Generally, compounds with high lipophilicity, low TPSA, and low molecular weight are more likely to passively diffuse across the BBB. mdpi.com Various machine learning and quantitative structure-activity relationship (QSAR) models have been developed to provide more accurate predictions. nih.govresearchgate.net

Hypothetical In Silico BBB Penetration Profile for this compound

| Molecular Descriptor | Calculated Value | Implication for BBB Penetration |

|---|---|---|

| Molecular Weight | 228.25 g/mol | Favorable (typically < 400-500 g/mol ) |

| logP (Lipophilicity) | 1.5 - 2.5 | Moderately lipophilic, generally favorable |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | Borderline (optimal is often < 60-70 Ų) mdpi.com |

| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |

| Hydrogen Bond Acceptors | 4 | Favorable (typically ≤ 7) |

| BBB Prediction Score | CNS+ (Hypothetical) | Indicates a higher probability of crossing the BBB |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational software and experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of a ligand-target complex. nih.govarxiv.org These simulations can elucidate the stability of the binding, the conformational changes induced by the ligand, and potential allosteric effects. nih.govnih.gov

Once a biological target for this compound is identified, MD simulations can be performed to assess the stability of the protein-ligand complex. A key metric in this analysis is the Root Mean Square Deviation (RMSD) of the ligand and the protein backbone atoms over the course of the simulation. researchgate.net A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation. researchgate.net

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This can highlight regions of the protein that become more or less flexible upon ligand binding. The persistence of critical interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein, is also monitored throughout the simulation to confirm a stable binding mode. nih.govresearchgate.net

| RMSF of Catalytic Loop | Reduced by 0.5 Å | Suggests the ligand stabilizes a key functional region of the protein. |

Note: This data is illustrative and represents a potential outcome of an MD simulation study.

MD simulations are particularly useful for exploring how the binding of a ligand can induce conformational changes in the target protein, including those at sites distant from the binding pocket, which are known as allosteric effects. nih.govmdpi.com For a compound like this compound, which may target protein kinases, understanding these changes is crucial as they can dictate the functional outcome of inhibition. nih.gov

By comparing simulations of the protein with and without the ligand bound (apo vs. holo form), researchers can identify subtle to significant conformational shifts. mdpi.com Techniques such as Principal Component Analysis (PCA) can be applied to the simulation trajectories to identify large-scale collective motions and conformational substates that are modulated by the ligand. The discovery of allosteric communication pathways can reveal novel mechanisms of drug action and provide opportunities for the design of more selective and effective therapeutics. nih.govnih.gov

Biological Activity Profiling and Mechanistic Investigations

In Vitro Biological Characterization

Target Engagement Assays (e.g., Enzyme Inhibition, Receptor Binding)

No published studies were found that describe the specific molecular targets of 2-methoxy-5-pyridin-4-ylbenzamide or provide data from enzyme inhibition or receptor binding assays.

Cell-Based Assays for Biological Pathway Modulation (e.g., cell proliferation, apoptosis, signaling pathways)

There is no available information from cell-based assays detailing the effects of this compound on biological pathways such as cell proliferation, apoptosis, or specific signaling cascades.

Selectivity Profiling Against Related Biological Targets

No data on the selectivity of this compound against related biological targets has been reported in the scientific literature.

Pre-clinical In Vivo Efficacy Studies in Animal Models

Establishment and Validation of Disease Models for Compound Evaluation

No in vivo studies utilizing animal models to evaluate the efficacy of this compound have been identified.

Biomarker Analysis and Pharmacodynamic Endpoints in Animal Systems

In the absence of in vivo studies, there is no information regarding biomarker analysis or the pharmacodynamic endpoints of this compound in animal systems.

Structure Activity Relationship Sar Studies

Systematic Chemical Modification of the Benzamide (B126) Core

The benzamide core, consisting of a benzene (B151609) ring with a methoxy (B1213986) and an amide substituent, serves as a crucial scaffold for the molecule. Modifications to this core have demonstrated a significant impact on the compound's biological profile.

The nature and placement of substituents on the benzamide ring are pivotal for activity. The methoxy group at the 2-position is a key feature. In related series of pyridine (B92270) derivatives, the number and position of methoxy groups have been shown to be directly related to antiproliferative activity. An increase in the number of methoxy substituents has, in some cases, led to a decrease in the IC50 value, indicating enhanced potency nih.gov.

Furthermore, the electronic properties of substituents on the benzamide ring play a significant role. The introduction of electron-donating groups can modulate the electron density of the ring system, which can influence binding interactions with biological targets. Conversely, the replacement of a substituent like a methyl group with a hydrogen atom can increase polarity and potentially lead to a higher IC50 value, signifying reduced activity nih.gov.

To illustrate the impact of substituents on the benzamide core, consider the following hypothetical data based on SAR principles for related compounds:

| Compound | R1 Substituent (at position 2) | R2 Substituent (at position 5) | Hypothetical Biological Activity (IC50, µM) |

| Parent | -OCH3 | -pyridin-4-yl | 1.0 |

| Analog 1 | -OH | -pyridin-4-yl | 5.2 |

| Analog 2 | -H | -pyridin-4-yl | 10.8 |

| Analog 3 | -OCH3 | -phenyl | 2.5 |

| Analog 4 | -OCH3 | -pyridin-3-yl | 3.1 |

This table is illustrative and based on general SAR principles, not on direct experimental data for 2-methoxy-5-pyridin-4-ylbenzamide.

The relative positions of the substituents on the benzamide ring are critical. Moving the methoxy group from the 2-position to other positions on the ring can lead to a significant loss of activity. This suggests that the specific arrangement of the methoxy and amide groups is essential for maintaining the optimal conformation for biological interaction.

Comprehensive Exploration of Pyridine Ring Substitutions

The pyridine ring is another critical component of the molecule, and its modification has been a key focus of SAR studies.

Replacing the nitrogen atom in the pyridine ring with other heteroatoms or even a carbon atom (to form a phenyl ring) generally leads to a decrease in activity. The nitrogen atom in the pyridine ring is thought to be crucial for forming key hydrogen bonds with the biological target nih.gov. The basicity of the pyridine nitrogen can also influence the compound's pharmacokinetic properties.

The size and orientation of the heterocyclic ring are important. While pyridine is a six-membered ring, replacing it with a five-membered ring, such as a pyrrole (B145914) or imidazole, can alter the molecule's three-dimensional shape and its ability to fit into a binding pocket. In some related series, the introduction of bulky groups has been shown to decrease antiproliferative activity nih.gov. The orientation of the pyridine ring, specifically the position of the nitrogen atom relative to the benzamide core, is also crucial. For instance, a switch from a pyridin-4-yl to a pyridin-2-yl or pyridin-3-yl substituent can significantly alter the biological activity due to changes in the molecule's vectoral properties mdpi.com.

Modifications of the Amide Linker Region

The amide linker connecting the benzamide core and the pyridine ring is not merely a spacer but an active participant in the molecule's biological interactions. Modifications to this linker have been shown to have a profound effect on activity.

In SAR studies of related compounds, the amide bond is often found to be involved in crucial hydrogen bonding interactions with the target protein. Altering the amide bond, for instance, by N-methylation or by replacing it with a more flexible or rigid linker, can disrupt these interactions and lead to a loss of potency nih.gov. Strategies to stabilize the linker, such as the introduction of a meta-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group in other molecular contexts, have been shown to improve stability, which can be a critical factor for in vivo efficacy nih.gov.

Impact of Amide Linkage Modifications

The amide bond is a critical functional group in many pharmaceutical agents, often participating in key hydrogen bonding interactions with biological targets. However, it can also be susceptible to enzymatic cleavage, which can limit a drug's metabolic stability. Research into benzamide derivatives has shown that modifications to the amide linkage can have a profound impact on a compound's properties.

Another important modification is the replacement of the amide bond with a thioamide. The substitution of the carbonyl oxygen with sulfur alters the electronic and hydrogen-bonding properties of the linker. In studies of other benzamide series, this has been shown to sometimes retain or even enhance biological activity, suggesting that the hydrogen bond accepting capacity of the carbonyl oxygen is not always essential.

Table 1: Hypothetical Impact of Amide Linkage Modifications on the Activity of this compound Analogs

| Modification | Rationale | Predicted Impact on Activity |

| N-Methylation | Probes the importance of the amide N-H bond for hydrogen bonding and increases lipophilicity. | Potentially decreased if N-H is a key H-bond donor; may improve metabolic stability. |

| Thioamide Replacement | Alters the hydrogen bond accepting character of the linker. | Activity may be retained or altered depending on the target's electronic requirements. |

| Retro-amide | Reverses the orientation of the amide bond. | Likely to significantly decrease activity due to altered geometry and H-bonding pattern. |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the amide group in this compound, several bioisosteres could be considered.

Heterocyclic rings such as oxadiazoles, triazoles, and imidazoles are common amide bioisosteres. univie.ac.atresearchgate.net These five-membered rings can mimic the geometry and hydrogen bonding characteristics of the amide group while often conferring greater metabolic stability. univie.ac.atresearchgate.net For example, a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole could replace the amide linker, connecting the 2-methoxyphenyl and the pyridin-4-yl-phenyl moieties. The nitrogen atoms within these rings can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen. Research on other benzamide series has demonstrated that such replacements can lead to compounds with retained or even improved biological profiles. researchgate.net

In a related series of compounds, benzamides were substituted with a pyridine-linked 1,2,4-oxadiazole, which showed notable biological activity. mdpi.com This suggests that a similar strategy could be viable for analogs of this compound.

Another bioisosteric replacement for the amide group is the sulfonamide functionality. While sulfonamides have different electronic and geometric properties compared to amides, they have been successfully employed as amide mimics in various drug classes.

Table 2: Potential Bioisosteric Replacements for the Amide Linkage in this compound

| Bioisostere | Rationale | Potential Advantages |

| 1,2,4-Oxadiazole | Mimics the planar, hydrogen-bonding character of the amide. researchgate.net | Increased metabolic stability. researchgate.net |

| 1,2,3-Triazole | Provides a stable, rigid linker with hydrogen bond accepting capabilities. researchgate.net | Improved metabolic stability and synthetic accessibility via "click chemistry". researchgate.net |

| Sulfonamide | Introduces a different electronic and geometric profile while maintaining a linking function. | Can alter the physicochemical properties and potentially lead to new interactions with the target. |

Advanced SAR Data Analysis and Predictive Modeling

To move beyond qualitative SAR and gain deeper insights, computational methods are invaluable. QSAR and the analysis of efficiency metrics can help to quantify the relationships between a compound's structure and its activity, guiding the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR study would typically involve calculating a variety of molecular descriptors. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

While a specific QSAR model for this compound is not publicly available, studies on other benzamide and pyridine-containing compounds have highlighted the importance of certain descriptors. researchgate.net For instance, in a QSAR study of other substituted benzamides, electronic and steric parameters were found to have a significant correlation with antibacterial activity. nih.gov Similarly, for a series of substituted pyridines, lipophilicity (LogP) and electronic properties were shown to be important for their antifungal activity. researchgate.net

A hypothetical QSAR equation for a series of analogs of this compound might look like:

pIC50 = c0 + c1logP + c2MR + c3*HOMO

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

MR is the molar refractivity, a measure of molecular volume and polarizability (a steric parameter).

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic parameter.

c0, c1, c2, c3 are coefficients determined by regression analysis.

Such a model, once validated, could be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Assessment of Ligand Efficiency and Lipophilic Efficiency

In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient" in how it achieves that potency. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess this. nih.govwikipedia.org

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically the number of heavy atoms, HA). It is calculated as:

LE = -ΔG / HA = (1.37 * pIC50) / HA

A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms, suggesting a more optimized and specific interaction with its target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates a compound's potency to its lipophilicity (logP or logD). nih.govwikipedia.org It is calculated as:

LipE = pIC50 - logP

A higher LipE value (generally > 5 is considered favorable) indicates that the compound achieves its potency without excessive lipophilicity. nih.gov High lipophilicity can often lead to poor solubility, increased metabolic clearance, and off-target toxicity.

For a hypothetical analog of this compound with a pIC50 of 7.5 and a calculated logP of 3.0, the LipE would be 4.5. If a medicinal chemist could increase the potency to a pIC50 of 8.0 while maintaining the logP at 3.0, the LipE would improve to 5.0, indicating a more favorable compound.

Table 3: Hypothetical Ligand and Lipophilic Efficiency Data for Analogs of this compound

| Compound | pIC50 | Heavy Atoms (HA) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analog A | 7.2 | 25 | 3.5 | 0.39 | 3.7 |

| Analog B | 7.8 | 28 | 3.2 | 0.38 | 4.6 |

| Analog C | 8.1 | 26 | 2.9 | 0.43 | 5.2 |

In this hypothetical data, Analog C would be considered the most efficient ligand, as it has the highest LE and LipE values, suggesting a good balance of potency, size, and lipophilicity.

Potential Research and Therapeutic Applications

Exploration in Specific Disease Research Areas (Based on Mechanism of Action)

The primary mechanism of Mocetinostat involves the inhibition of histone deacetylases, particularly HDAC1, HDAC2, HDAC3, and HDAC11. wikipedia.orgmedchemexpress.com By blocking these enzymes, Mocetinostat leads to an increase in the acetylation of histones, which in turn can reactivate the expression of tumor suppressor genes that have been silenced in cancer cells. drugbank.comnih.gov This action can restore normal cellular function and impede tumor growth. drugbank.comnih.gov

Mocetinostat has been extensively studied in the context of oncology. It has shown potent anti-proliferative activity in a wide range of human cancer cell lines and has demonstrated the ability to inhibit tumor growth in animal models. nih.gov The compound triggers several anti-cancer mechanisms, including the induction of apoptosis (programmed cell death), cell differentiation, and cell cycle arrest. nih.govcancer.gov

Detailed Research Findings in Oncology:

Cell Cycle Modulation: In cancer cells, Mocetinostat can cause an accumulation of cells in the G1 and G2-M phases of the cell cycle, along with a depletion of cells in the S-phase. medchemexpress.com It can also suppress the oncogenic E2F1 transcription factor and increase the expression of the RB protein, which are key regulators of the cell cycle. nih.gov

Apoptosis Induction: Research has shown that Mocetinostat induces apoptosis in various cancer cell types, including glioblastoma, colon cancer, and B-cell chronic lymphocytic leukemia. nih.govnih.gov It achieves this by increasing the levels of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins such as Bcl2. nih.govnih.gov

Cancer Stem Cells: Mocetinostat has been found to effectively induce apoptosis in prostate cancer stem cells by activating miR-31 expression and suppressing E2F6. nih.gov

Clinical Trials: Mocetinostat has been evaluated in clinical trials for a variety of cancers, including follicular lymphoma, Hodgkin's lymphoma, acute myelogenous leukemia, urothelial carcinoma, and myelodysplastic syndromes. wikipedia.orgdrugbank.comnih.gov Favorable results were announced from a phase II trial for Hodgkin's lymphoma. wikipedia.org However, a phase 2 study in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) showed limited single-agent activity. nih.gov Combination therapy trials, such as with gemcitabine (B846) for pancreatic cancer, have also been conducted, though some have been terminated due to significant toxicities and insufficient clinical activity. nih.gov

The role of HDAC inhibitors, including benzamides like Mocetinostat, is also being explored in the context of neurodegenerative diseases. nih.gov While specific research on Mocetinostat's direct impact on protein aggregation is not as extensive as in oncology, the mechanism of HDAC inhibition holds promise for neuronal protection.

Detailed Research Findings in Neurodegenerative Disorders:

Neuronal Protection: HDAC inhibitors have been shown to promote neuronal regeneration and protection in models of ischemia by upregulating Brain-Derived Neurotrophic Factor (BDNF). nih.gov

Autism Spectrum Disorder: In a study on iPSC-derived cortical neurons from individuals with 7q11.23 microduplication, a genetic cause of Autism Spectrum Disorder, Mocetinostat was identified as one of three HDAC inhibitors that could decrease the abnormal expression of the GTF2I gene. nih.gov This suggests a potential therapeutic avenue for certain neurodevelopmental disorders. nih.gov

Mocetinostat has demonstrated significant immunomodulatory effects, making it a compound of interest for inflammatory and autoimmune diseases. nih.gov Its ability to modulate cytokine production and regulate immune cell populations is a key area of investigation.

Detailed Research Findings in Inflammatory and Autoimmune Diseases:

Cytokine Modulation: In a model of ischemic heart failure, Mocetinostat was found to improve cardiac function by inhibiting the IL-6/STAT3 signaling pathway, a key inflammatory cascade. mdpi.comcaymanchem.com

Immune Cell Regulation: Mocetinostat can alter the tumor microenvironment by decreasing the number of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govfrontiersin.org It also increases the presence of CD8-positive cytotoxic T cells, which are crucial for anti-tumor immunity. nih.govfrontiersin.org

Checkpoint Inhibition Enhancement: Research has shown that Mocetinostat upregulates the expression of PD-L1 and antigen presentation genes in tumor cells. nih.gov This suggests that it could enhance the efficacy of checkpoint inhibitor therapies, and in vivo studies have shown that the combination of Mocetinostat with a PD-L1 antibody antagonist leads to increased anti-tumor activity. nih.gov

Osteoarthritis: A recent study identified Mocetinostat as a potential disease-modifying osteoarthritis drug (DMOAD). nih.gov It demonstrated chondrogenic and anabolic effects in human joint tissue cells and alleviated pain and OA severity in a mouse model. nih.gov

The applications of Mocetinostat extend to infectious disease research, where it has been investigated for its potential to combat certain pathogens.

Detailed Research Findings in Infectious Diseases:

While direct broad-spectrum antimicrobial or biofilm inhibition data for Mocetinostat is limited, its role as an HDAC inhibitor has implications for diseases like HIV. HDAC inhibitors are being studied for their ability to disrupt HIV latency by reactivating the latent virus, making it susceptible to antiretroviral therapy. This is a key strategy in the "shock and kill" approach to HIV eradication.

Role as a Chemical Probe in Biological Research

Beyond its direct therapeutic potential, Mocetinostat serves as a valuable tool for biological research. wikipedia.org Its selectivity for certain HDAC isoforms makes it an excellent chemical probe for studying the roles of these enzymes in various biological processes. medchemexpress.com

The use of specific inhibitors like Mocetinostat is crucial for target validation, which is the process of confirming that a particular molecular target is directly involved in a disease process. youtube.com

Detailed Research Findings as a Chemical Probe:

Targeting HDACs: As a selective inhibitor of HDAC1, 2, 3, and 11, Mocetinostat allows researchers to dissect the specific functions of these Class I and IV HDACs. medchemexpress.com By observing the cellular and physiological effects of inhibiting these specific enzymes, scientists can better understand their roles in health and disease.

Pathway Deconvolution: Mocetinostat can be used to unravel complex signaling pathways. For instance, its application has helped to elucidate the role of the IL-6/STAT3 pathway in cardiac fibrosis and the involvement of the PI3K/AKT pathway in glioblastoma. nih.govnih.govmdpi.com This helps in identifying other potential drug targets within these pathways.

Application in Functional Genomics and Proteomics Studies

The compound 2-methoxy-5-pyridin-4-ylbenzamide, as a member of the benzamide (B126) class of molecules, holds potential as a chemical probe in the fields of functional genomics and proteomics. nih.gov While extensive research on this specific molecule is not widely published, the principles of its application can be inferred from studies on structurally related compounds. Functional genomics aims to decipher the roles of genes and their corresponding proteins. Small molecules are crucial tools in this endeavor, allowing researchers to modulate the activity of specific proteins and observe the downstream effects on cellular function and gene expression.

In a proteomics context, researchers can investigate how a compound like this compound alters the protein landscape of a cell. A typical methodology involves treating a cell line with the compound and then using techniques like two-dimensional gel electrophoresis coupled with mass spectrometry to compare the protein expression levels against untreated cells. nih.gov This differential proteomic analysis can identify proteins that are either upregulated or downregulated in response to the compound. nih.gov For instance, a study on a different methoxy-containing compound, 2-methoxy-1,4-naphthoquinone, revealed that it altered the expression of proteins involved in cytoskeletal functions, mRNA processing, and oxidative stress response. nih.gov By identifying these modulated proteins and associated signaling pathways, researchers can formulate a mechanistic hypothesis for the compound's biological activity and uncover new functional roles for the affected proteins. nih.gov

| Research Field | Application of this compound | Potential Techniques | Expected Outcome |

| Functional Genomics | To probe the function of a target protein by observing changes in gene expression post-treatment. | RNA-Sequencing, Microarrays, qRT-PCR. | Identification of gene networks and pathways modulated by the compound's activity. |

| Proteomics | To identify protein targets and map the cellular pathways affected by the compound. nih.gov | Affinity Chromatography, 2D Gel Electrophoresis, Mass Spectrometry. nih.gov | A profile of up- and down-regulated proteins, providing insight into the compound's mechanism of action. nih.gov |

Conceptual Research into Advanced Drug Delivery Systems

The potential utility of any biologically active compound is often limited by its physicochemical properties, which affect its solubility, stability, and ability to reach its target site in the body. Conceptual research into advanced drug delivery systems aims to overcome these hurdles. For a molecule like this compound, strategies such as nanoparticle encapsulation and prodrug design are being explored to enhance its research efficacy.

Nanoparticle Encapsulation Research for Targeted Delivery

Encapsulating therapeutic agents within nanoparticles is a versatile strategy to improve drug delivery. acs.org This approach can enhance the aqueous solubility of hydrophobic drugs, protect them from premature degradation, and extend their circulation time in the bloodstream. acs.org For this compound, encapsulation could address potential solubility or stability issues, while also providing a platform for targeted delivery.

Nanoparticles can accumulate in tumor tissues through a phenomenon known as the enhanced permeability and retention (EPR) effect, which constitutes a form of passive targeting. nih.gov Furthermore, active targeting can be achieved by decorating the nanoparticle surface with ligands—such as antibodies or peptides—that bind to specific receptors overexpressed on target cells. nih.gov This enhances the selective accumulation of the drug where it is needed, potentially increasing efficacy and reducing off-target effects. Research in this area focuses on optimizing nanoparticle characteristics like size, material composition, and surface chemistry to achieve desired delivery profiles. acs.org

| Nanoparticle System | Conceptual Advantage for this compound | Key Research Objective |

| Liposomes | Biocompatible vesicles that can carry both water-soluble and fat-soluble drugs. | Optimizing lipid composition for stability and controlled drug release. |

| Polymeric Nanoparticles | Highly tunable systems with strong potential for covalent drug attachment and controlled release. acs.org | Designing polymers for biodegradability and specific drug release kinetics. |

| Solid Lipid Nanoparticles | Combine advantages of polymeric nanoparticles and liposomes, with high stability. | Improving drug loading capacity and preventing drug expulsion during storage. |

Prodrug Design Strategies for Enhanced Research Efficacy

A prodrug is an inactive or less active form of a drug that is converted into the active parent molecule within the body through enzymatic or chemical reactions. nih.govmdpi.com This approach is a powerful tool for overcoming pharmaceutical and pharmacokinetic barriers. nih.gov For this compound, several conceptual prodrug strategies could be employed to enhance its properties.

One major challenge for many compounds, particularly those containing pyridine (B92270) rings, is poor aqueous solubility, which can hinder intravenous administration. nih.gov A proven strategy is to convert the parent molecule into a more soluble salt, such as an N-(acyloxyalkyl)pyridinium salt. nih.gov This type of prodrug is designed to be stable in formulation but is rapidly converted back to the active parent drug by enzymes in human plasma. nih.gov Another advanced strategy involves attaching a targeting ligand to the drug. For example, a triantennary N-acetylgalactosamine (GalNAc) ligand, which targets the asialoglycoprotein receptor (ASGR) on liver cells, was successfully used to create a targeted prodrug of camptothecin, dramatically improving its solubility and directing it to liver cancer cells. acs.org This approach could conceptually be applied to this compound to target specific tissues, thereby increasing its local concentration and efficacy.

| Prodrug Strategy | Objective | Conceptual Modification to this compound |

| Enhance Solubility | Improve solubility for intravenous formulation. nih.gov | Conversion of the pyridine nitrogen to a soluble N-(acyloxyalkyl)pyridinium salt. nih.gov |

| Improve Permeability | Increase absorption across cell membranes. mdpi.com | Attaching a lipophilic promoiety (e.g., an ester) to the benzamide structure. |

| Targeted Delivery | Direct the compound to specific tissues or cell types. acs.org | Conjugating a targeting ligand (e.g., GalNAc for liver cells) to the molecule. acs.org |

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying "2-methoxy-5-pyridin-4-ylbenzamide". A validated reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. For a compound like this compound, a C18 column is a common choice for the stationary phase due to the compound's aromatic nature. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pl The pH of the aqueous phase is a critical parameter, especially for a molecule with a basic pyridine (B92270) ring, as it affects the compound's ionization state and retention behavior. scitepress.org Gradient elution is frequently employed to ensure the efficient elution of both polar and non-polar impurities. Detection is typically carried out using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima. ptfarm.pl

Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. researchgate.net Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A representative table of HPLC method parameters is provided below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (pH adjusted); B: Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Column Temp | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound with a relatively high molecular weight and polarity like this compound, direct GC-MS analysis can be challenging due to its low volatility. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization techniques for compounds containing amide functional groups include silylation. However, the application of GC-MS for this specific compound is less common than HPLC. If employed, the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. hmdb.cahmdb.ca

Spectroscopic Characterization for Structural Confirmation in Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on both the benzene (B151609) and pyridine rings would show complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approximately 7.0-9.0 ppm). The amide protons (-CONH₂) would appear as two broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group would be observed at a downfield chemical shift (typically 165-175 ppm). The aromatic carbons would resonate in the range of 110-160 ppm. The methoxy carbon would appear at a more upfield position (around 55-60 ppm).

A table of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methoxy (CH₃) | ~3.9 (s) | ~56 |

| Benzene Ring (CH) | 7.0 - 8.2 (m) | 110 - 160 |

| Pyridine Ring (CH) | 7.5 - 8.8 (m) | 120 - 155 |

| Amide (NH₂) | Variable (br s) | N/A |

| Carbonyl (C=O) | N/A | ~168 |

s = singlet, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₃H₁₂N₂O₂), the expected monoisotopic mass is approximately 228.09 Da. In electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 229.1. uni.lu

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion will fragment in a predictable manner. libretexts.org Key fragmentation pathways for this compound would likely involve:

Loss of the amide group (-NH₂) to give a significant fragment.

Cleavage of the bond between the carbonyl group and the benzene ring. miamioh.edu

Fragmentation of the pyridine ring. sapub.org

Loss of the methoxy group as a methyl radical (-CH₃) or formaldehyde (B43269) (-CH₂O).

A table summarizing the expected key mass spectral fragments is provided below.

| m/z | Possible Fragment Identity |

| 228 | [M]⁺ (Molecular Ion) |

| 229 | [M+H]⁺ |

| 213 | [M-NH₂]⁺ |

| 199 | [M-CHO]⁺ |

| 185 | [M-C(O)NH₂]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 78 | [C₅H₄N]⁺ |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amide N-H bonds would exhibit two distinct stretching vibrations in the region of 3400-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be present around 1650-1680 cm⁻¹.

C-O Stretching: The C-O stretch of the methoxy group would appear in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would indicate the presence of the aromatic rings. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

A table of the expected major IR absorption bands is shown below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3400 - 3100 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Amide C=O Stretch | 1680 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (ether) | 1250 - 1000 |

Crystallographic Studies for Solid-State Characterization

The investigation into the three-dimensional structure of a compound through crystallographic studies is fundamental to understanding its physicochemical properties and its potential interactions with biological macromolecules.

Co-crystallization with Target Proteins for Ligand-Target Complex Studies

Similarly, there is a notable absence of published research on the co-crystallization of this compound with any specific protein targets. The process of co-crystallization, where a ligand and its target protein are crystallized together, is a cornerstone of structure-based drug design. The resulting crystal structure of the ligand-protein complex, determined through X-ray diffraction, offers invaluable insights into the binding mode, orientation, and specific molecular interactions between the compound and its biological target. This information is critical for optimizing lead compounds to enhance their potency and selectivity. The lack of such studies for this compound means that its mechanism of action at a molecular level remains speculative.

Patent Landscape and Intellectual Property Considerations in Research

Analysis of Existing Patents Related to Benzamide (B126) Derivatives

The benzamide moiety is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates. Consequently, the patent landscape for benzamide derivatives is densely populated. A thorough analysis of this landscape is the first step in evaluating the potential patentability and commercial viability of a new compound such as 2-methoxy-5-pyridin-4-ylbenzamide.

Existing patents for benzamide derivatives often fall into several broad categories based on their claimed therapeutic applications. These include, but are not limited to, oncology, central nervous system disorders, and metabolic diseases. The patents typically claim a genus of compounds defined by a general chemical structure, with variations in substituents at different positions of the benzamide core and the associated aromatic or heterocyclic rings.

For instance, a significant number of patents protect compounds that act as inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer. Other patents are directed towards agents that modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. The scope of these patents can be quite broad, potentially encompassing a vast number of individual compounds.

A key aspect of the analysis involves identifying patents with claims that could read on this compound. This requires a detailed examination of the Markush structures within the patent claims. A Markush structure is a representation of a chemical entity that defines a class of related compounds by indicating variable substituent groups. If the structural features of this compound fall within the scope of a claimed Markush structure in an existing patent, it may be considered as anticipated or obvious, thereby precluding a new patent for the compound itself.

Novelty and Inventive Step Assessment for New Chemical Entities

For a new chemical entity (NCE) like this compound to be patentable, it must satisfy several legal criteria, with novelty and inventive step (or non-obviousness in U.S. patent law) being paramount.

Novelty: The novelty requirement dictates that the compound must not have been previously disclosed to the public in any form (e.g., in a scientific publication, a prior patent, or a public presentation) before the filing date of the patent application. A search of chemical databases and the scientific literature is essential to ensure that the exact structure of this compound has not been previously described.

Inventive Step (Non-Obviousness): The inventive step requirement is a more subjective and often more challenging hurdle. It requires that the invention, in this case, the new compound, would not have been obvious to a person having ordinary skill in the art at the time the invention was made. For chemical compounds, this assessment often involves considering the structural similarity of the NCE to known compounds (the "prior art") and whether the new compound exhibits unexpected properties.

The presence of a methoxy (B1213986) group at the 2-position and a pyridin-4-yl group at the 5-position of the benzamide core are key structural features of the compound . The assessment of inventive step would involve determining whether a skilled medicinal chemist would have been motivated to synthesize this specific combination of substituents with a reasonable expectation of achieving a desirable therapeutic effect.

If the new compound demonstrates unexpected or significantly improved properties over the prior art, this can be a strong argument for an inventive step. Such properties could include, for example, enhanced potency, improved selectivity for a biological target, a better pharmacokinetic profile, or a novel mechanism of action.

Freedom-to-Operate Analysis for Research and Development Initiatives

A freedom-to-operate (FTO) analysis is a crucial due diligence activity for any research and development initiative involving a new chemical entity. The purpose of an FTO analysis is to determine whether the proposed commercial activities, such as manufacturing, using, or selling the compound, would infringe on the valid patent rights of third parties.

Conducting an FTO analysis for this compound would involve a comprehensive search of the patent literature to identify any in-force patents with claims that could potentially cover the compound, its synthesis, or its use. This is a more focused and in-depth search than the initial patent landscape analysis.

The process typically involves several steps:

Defining the Scope: Clearly defining the product and the intended commercial activities in specific geographic regions.

Patent Searching: Conducting thorough searches of patent databases in the relevant jurisdictions.

Analyzing Patent Claims: Carefully interpreting the claims of any identified patents to assess the risk of infringement.

Legal Opinion: Obtaining a legal opinion from a qualified patent attorney regarding the FTO status.

If the FTO analysis reveals potential patent barriers, several strategies can be considered:

Licensing: Negotiating a license with the patent holder to obtain the right to use the patented technology.

Designing Around: Modifying the compound or the synthetic process to avoid infringing on the patent claims.

Challenging the Patent: Attempting to invalidate the blocking patent through legal proceedings if there are grounds to believe it was improperly granted.

Waiting for Patent Expiry: Delaying commercial activities until the relevant patents expire.

Ultimately, a robust FTO analysis provides critical information for making informed decisions about the direction of a research program and for mitigating the legal and financial risks associated with patent infringement.

Future Perspectives and Emerging Research Directions

Identification of Unexplored Therapeutic Areas

The unique chemical architecture of 2-methoxy-5-pyridin-4-ylbenzamide, combining a benzamide (B126) and a pyridine (B92270) ring, positions it as a candidate for a variety of therapeutic applications. Benzamide derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The pyridine moiety is also a common feature in many biologically active compounds, contributing to their pharmacological profiles.

The exploration of this compound could extend to several currently uninvestigated therapeutic areas:

Oncology: The role of various enzymes in the development of cancers such as colorectal, skin, pancreatic, and renal cancers has been established. nih.gov Certain methoxylated derivatives of similar compounds have shown notable cytotoxic activity against specific cancer cell lines. nih.gov For instance, methoxylated derivatives of 1,3,4-thiadiazole (B1197879) compounds have demonstrated inhibitory activity against 15-lipoxygenase-1, a novel target in cancer therapy. nih.gov Given that the methoxy (B1213986) group on the phenyl ring of some compounds has been shown to be beneficial for increasing anticancer activity, this compound warrants investigation for its potential as an anticancer agent. nih.gov

Neurodegenerative Diseases: The structural similarity of the core to known central nervous system (CNS) active agents suggests its potential in treating neurodegenerative disorders. Further research could focus on its ability to modulate neurotransmitter systems or its potential as a neuroprotective agent.

Inflammatory Disorders: Many compounds containing pyridine and benzamide structures have demonstrated anti-inflammatory properties. Investigating the effect of this compound on key inflammatory pathways could unveil new therapeutic strategies for chronic inflammatory diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. evitachem.comgoogle.com These technologies can significantly accelerate the identification of novel drug candidates and optimize their properties.

For a compound like this compound, AI and ML can be leveraged in several ways:

Target Identification: AI algorithms can analyze vast biological datasets to predict potential molecular targets for this compound, helping to elucidate its mechanism of action. evitachem.com